molecular formula C12H24N2O B12992089 1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol

1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol

Cat. No.: B12992089
M. Wt: 212.33 g/mol
InChI Key: MAKZARXXKZCJDF-UHFFFAOYSA-N
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Description

1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C12H24N2O It contains a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group, which is further connected to a 1-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include the use of a catalyst such as nickel to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol
  • 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine

Uniqueness

1-(((1-Methylpiperidin-4-yl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-[[(1-methylpiperidin-4-yl)amino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H24N2O/c1-14-8-4-11(5-9-14)13-10-12(15)6-2-3-7-12/h11,13,15H,2-10H2,1H3

InChI Key

MAKZARXXKZCJDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2(CCCC2)O

Origin of Product

United States

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